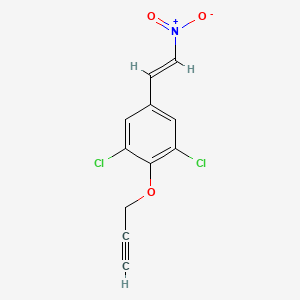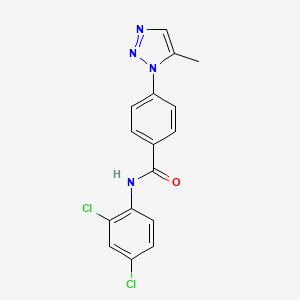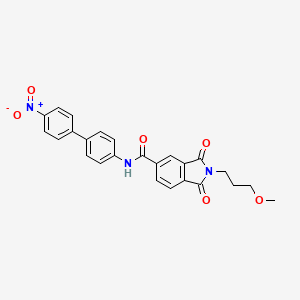
1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene
Übersicht
Beschreibung
1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene, also known as DCNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DCNP is a member of the nitrobenzene family and has a molecular weight of 315.15 g/mol.
Wirkmechanismus
1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene works by binding to the active site of PTP1B, preventing it from dephosphorylating its target proteins. This leads to an increase in the phosphorylation of insulin receptor substrate-1 (IRS-1), which in turn activates the insulin signaling pathway and improves glucose uptake in cells. 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has also been shown to inhibit other PTPs, such as SHP-2 and TC-PTP, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has also been used as a research tool to study the biochemical and physiological effects of PTP inhibition. Studies have shown that 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene treatment can improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene in lab experiments is its selectivity for PTP1B, which allows for the specific inhibition of this enzyme without affecting other PTPs. However, 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has also been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene. Another direction is the investigation of the effects of 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene on other cellular processes, such as cell proliferation and differentiation. Finally, the therapeutic potential of 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene for the treatment of obesity and type 2 diabetes should be further explored in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has been used in scientific research as a tool to study the function of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways. 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has been shown to selectively inhibit a specific PTP called PTP1B, which has been implicated in the development of obesity and type 2 diabetes. By inhibiting PTP1B, 1,3-dichloro-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene has the potential to improve insulin sensitivity and glucose metabolism, making it a promising candidate for the development of new therapies for these diseases.
Eigenschaften
IUPAC Name |
1,3-dichloro-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-2-5-17-11-9(12)6-8(7-10(11)13)3-4-14(15)16/h1,3-4,6-7H,5H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZMBMADULELL-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Cl)C=C[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1Cl)/C=C/[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4703096.png)






![9-{2-hydroxy-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4703153.png)
![N-(2,6-dichlorophenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4703154.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4703162.png)

![2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylic acid](/img/structure/B4703203.png)

![4-[(4-nitrobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B4703208.png)